2,4-Dichloro-3,5-difluorophenol
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Overview
Description
2,4-Dichloro-3,5-difluorophenol is a halogenated phenol derivative with the molecular formula C6H2Cl2F2O. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenol ring. It is a white solid with significant applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the nitration of 2,4-dichlorobenzotrifluoride, followed by reduction, diazotization, and chlorination . Another approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor, which undergoes hydrolysis, nitration, hydrogenation, and chlorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to hydroquinones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
2,4-Dichloro-3,5-difluorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-difluorophenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The halogen atoms enhance its reactivity and binding affinity, making it a potent inhibitor .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 3,5-Dichlorophenol
- 2,4-Difluorophenol
- 3,5-Difluorophenol
Comparison: 2,4-Dichloro-3,5-difluorophenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity and specificity in certain reactions, making it valuable in specialized applications .
Properties
IUPAC Name |
2,4-dichloro-3,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMLZSHNKKTXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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